p-Menthane-3,8-diol

Catalog No.
S584227
CAS No.
42822-86-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Menthane-3,8-diol

CAS Number

42822-86-6

Product Name

p-Menthane-3,8-diol

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3

InChI Key

LMXFTMYMHGYJEI-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(C)(C)O

solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

2-(2'-hydroxypropan-2'-yl)-5-methylcyclohexanol, 2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, geranodyle, p-menthane-1,8-diol, p-menthane-3,8-diol, para-menthane-3,8-diol, terpin, terpin hydrate, terpin, monohydrate(cis)-isomer, terpin, titanium (+4) salt

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

The exact mass of the compound p-Menthane-3,8-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of p-menthane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Menthane-3,8-diol (PMD, CAS: 42822-86-6) is a monoterpene diol that serves as a commercially standardized insect repellent active ingredient. Whether synthesized from citronellal or extracted from Corymbia citriodora (lemon eucalyptus), PMD is characterized by its low vapor pressure, dual-hydroxyl hydrogen bonding network, and non-plasticizing physical properties . For formulators and procurement teams, PMD represents a critical bridge material: it delivers the extended complete protection times (CPT) typical of synthetic benchmarks while maintaining the toxicological and marketing advantages of a biopesticide [1].

Substituting high-purity PMD with crude citronella oil or generic essential oils leads to catastrophic failure in product efficacy; the high volatility of monoterpene aldehydes like citronellal limits protection times to under two hours, failing modern consumer and regulatory benchmarks[1]. Conversely, defaulting to the industry standard, DEET, introduces severe material compatibility issues. DEET is a strong plasticizer that actively degrades synthetic polymers, spandex, and packaging materials, and it exhibits significantly higher percutaneous absorption[2]. PMD stands apart in its ability to match DEET's 6+ hour protection window without melting plastics or suffering the rapid evaporative loss of crude botanical alternatives.

Dermal Absorption and Systemic Exposure Profile

In standardized in vitro flow-through test systems using excised pig skin (a model predictive of human absorption), radiolabeled PMD demonstrated a percutaneous absorption rate of only 3.0% to 3.5% of the applied dose over 24 hours [1]. Under the same reference conditions, the synthetic benchmark DEET exhibited an absorption rate of 23% [1]. This nearly 7-fold reduction in systemic absorption is a critical differentiator for formulators targeting sensitive demographics or seeking favorable regulatory safety profiles.

Evidence DimensionPercutaneous absorption rate (% of applied dose)
Target Compound Data3.5% ± 0.8% (PMD in lotion)
Comparator Or Baseline23% ± 3% (DEET in ethanol)
Quantified Difference~85% reduction in dermal absorption vs. DEET
ConditionsExcised pig skin model, 24-hour flow-through test

Lower systemic absorption directly supports safer consumer labeling, pediatric formulation suitability, and reduced toxicological liability.

Vapor Pressure and Evaporative Loss vs. Botanical Precursors

PMD is characterized by a low vapor pressure (approximately 0.00109 mm Hg at 25°C), which is significantly lower than that of volatile monoterpenes like citronellal found in crude essential oils. This low volatility, driven by strong intermolecular hydrogen bonding from its two hydroxyl groups, translates to a Complete Protection Time (CPT) of 6 to 7 hours against Anopheles and Aedes mosquitoes at 20-25% concentrations [1]. In contrast, crude citronella oil evaporates rapidly, yielding a CPT of less than 2 hours [1].

Evidence DimensionComplete Protection Time (CPT)
Target Compound Data6–7 hours (at 20-25% concentration)
Comparator Or Baseline< 2 hours (Citronella oil)
Quantified Difference3x to 4x extension in protection duration
ConditionsStandardized human arm-in-cage and field repellency assays

Allows manufacturers to achieve DEET-like duration from a botanical-origin active without requiring complex slow-release encapsulation.

Polymer Compatibility and Non-Plasticizing Behavior

A major procurement drawback of DEET is its aggressive plasticizing effect, which degrades synthetic fabrics (e.g., rayon, spandex), watch crystals, and standard polymer packaging [1]. PMD, conversely, exhibits negligible plasticizing effects and does not interact adversely with synthetic materials [2]. This allows PMD to be formulated into a wider array of delivery systems, including fabric sprays and polymer-based wearable repellents, without compromising the structural integrity of the substrate or requiring specialized, high-cost packaging materials.

Evidence DimensionPolymer degradation / Plasticizing action
Target Compound DataNegligible plasticizing effect
Comparator Or BaselineDEET (Strong plasticizer, degrades synthetic polymers)
Quantified DifferenceElimination of polymer degradation risk
ConditionsContact with synthetic fabrics, plastics, and packaging materials

Enables the use of standard, cost-effective packaging and expands application into fabric-applied and wearable outdoor gear.

Premium Botanical Repellent Lotions and Sprays

PMD is the active ingredient of choice for consumer brands requiring EPA biopesticide or natural-origin labeling while strictly requiring 6+ hours of Complete Protection Time, a threshold unreachable by unrefined essential oils [1].

Fabric-Applied and Wearable Outdoor Gear

Because PMD lacks the aggressive plasticizing properties of DEET, it is highly suitable for procurement in treatments intended for synthetic outdoor apparel, tents, and polymer-based wearable repellent bands [2].

Pediatric and Sensitive-Skin Formulations

Driven by its significantly lower percutaneous absorption rate (~3.5% vs DEET's ~23%), PMD is prioritized in formulations where minimizing systemic toxicological exposure is a primary regulatory and marketing objective [3].

Physical Description

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma

XLogP3

2.2

UNII

6T6Z1Z1NC4

GHS Hazard Statements

Aggregated GHS information provided by 1399 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1399 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1363 of 1399 companies with hazard statement code(s):;
H226 (99.27%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (94.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Expectorants

Pictograms

Flammable

Flammable;Corrosive

Other CAS

42822-86-6

Wikipedia

P-menthane-3,8-diol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2S,4R)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types